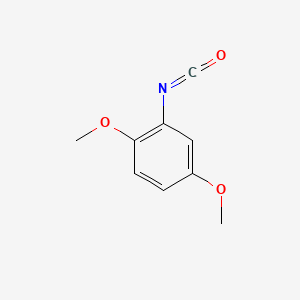

2,5-Dimethoxyphenyl isocyanate

Overview

Description

2,5-Dimethoxyphenyl isocyanate is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Analytical Methods Development

- Detection and Quantification : The development of high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) methods for detecting and quantifying certain derivatives of 2,5-Dimethoxyphenyl isocyanate, such as 25B-NBOMe, in biological samples (Poklis et al., 2014).

2. Chemical Synthesis and Reactivity

- Synthesis and Reactivity of N-Isocyanates : Exploring the synthesis and reactivity of nitrogen-substituted isocyanates, including this compound derivatives, highlighting their potential in complex reaction cascades and synthesis of heterocycles (Vincent-Rocan & Beauchemin, 2016).

3. Pharmacology and Drug Design

- Neuropharmacology : Investigating the neuropharmacological effects of certain derivatives of this compound, focusing on their interaction with serotonin receptors and potential hallucinogenic effects (Elmore et al., 2018).

4. Material Science and Corrosion Inhibition

- Inhibition Properties in Corrosion : Studying the effectiveness of certain derivatives of this compound in inhibiting corrosion of metals, such as mild steel, in acidic solutions (Chafiq et al., 2020).

5. Catalysis and Industrial Applications

- Development of Catalysts : Research on the development of Z-selective olefin metathesis catalysts using derivatives of this compound (Occhipinti et al., 2014).

6. Organic Chemistry and Synthesis

- Synthesis of Novel Compounds : Synthesis and characterization of various novel compounds, including bromophenols and urea derivatives, utilizing this compound (Balaydın et al., 2012), (Choi et al., 2010).

7. Nanotechnology and Material Modification

- Graphene Oxide Modification : Enhancing the compatibility of graphene oxide with conjugated polymers through treatment with this compound derivatives for potential applications in electronic devices (Zheng et al., 2017).

Safety and Hazards

2,5-Dimethoxyphenyl isocyanate is toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and should not be ingested or inhaled .

Mechanism of Action

Target of Action

Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

Isocyanates, including 2,5-dimethoxyphenyl isocyanate, are highly reactive and can undergo various chemical reactions, such as polymerization and addition reactions .

Biochemical Pathways

Isocyanates are known to react with compounds containing active hydrogen atoms, which could potentially interfere with various biochemical pathways .

Pharmacokinetics

Isocyanates in general are known to be rapidly absorbed and distributed throughout the body, metabolized, and excreted .

Result of Action

Isocyanates are known to cause irritation and sensitization, indicating that they can have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For example, the presence of compounds with active hydrogen atoms in the environment can lead to reactions with the isocyanate, potentially affecting its stability and reactivity .

Biochemical Analysis

Biochemical Properties

2,5-Dimethoxyphenyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of urea linkages. It interacts with various enzymes and proteins, facilitating the protection and deprotection of amino groups. The compound’s chemoselective nature allows it to form stable urea linkages under acidic, alkaline, and aqueous conditions . This stability is advantageous for biochemical applications, as it ensures the integrity of the compound during reactions.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable urea linkages can impact protein function and cellular signaling, potentially leading to changes in gene expression and metabolic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with amino groups, leading to changes in enzyme activity and gene expression. The compound’s chemoselective nature allows it to target specific biomolecules, making it a valuable tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under various conditions, but its long-term effects on cellular function need to be studied further. Degradation products and their impact on cellular processes are also areas of interest for researchers .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to form stable urea linkages can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, impacting its biochemical activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Properties

IUPAC Name |

2-isocyanato-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-7-3-4-9(13-2)8(5-7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQBFHMCUNRKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400330 | |

| Record name | 2,5-Dimethoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56309-62-7 | |

| Record name | 2,5-Dimethoxyphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56309-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)

![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)

![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)

![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)